1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide 1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14797337
InChI: InChI=1S/C19H15ClN4O2S/c20-13-4-3-5-14(9-13)24-10-12(8-17(24)25)18(26)23-19-22-16(11-27-19)15-6-1-2-7-21-15/h1-7,9,11-12H,8,10H2,(H,22,23,26)
SMILES:
Molecular Formula: C19H15ClN4O2S
Molecular Weight: 398.9 g/mol

1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14797337

Molecular Formula: C19H15ClN4O2S

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide -

Specification

Molecular Formula C19H15ClN4O2S
Molecular Weight 398.9 g/mol
IUPAC Name 1-(3-chlorophenyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C19H15ClN4O2S/c20-13-4-3-5-14(9-13)24-10-12(8-17(24)25)18(26)23-19-22-16(11-27-19)15-6-1-2-7-21-15/h1-7,9,11-12H,8,10H2,(H,22,23,26)
Standard InChI Key YMBYOHNZKARBBF-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Introduction

1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that belongs to a class of molecules known for their potential biological activities. This compound combines structural elements from several pharmacologically relevant classes, including pyrrolidine, thiazole, and pyridine rings, which are often found in drugs and drug candidates.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole precursors. The key steps include:

  • Formation of the Pyrrolidine Core: This involves the synthesis of a pyrrolidine ring, often through cyclization reactions.

  • Synthesis of the Thiazole Ring: The thiazole ring is typically formed using a condensation reaction involving a suitable aldehyde and a thioamide.

  • Coupling Reactions: The pyrrolidine and thiazole components are then linked through an imine bond, often facilitated by a condensation reaction.

  • Introduction of the Pyridine Ring: The pyridine ring is attached to the thiazole ring, typically through a nucleophilic substitution or cross-coupling reaction.

Synthesis Steps Table

StepReaction TypeReagents
1CyclizationPyrrolidine precursors
2CondensationAldehyde, thioamide
3CondensationPyrrolidine, thiazole
4Cross-couplingPyridine derivative, catalyst

Biological Activities and Potential Applications

Compounds with similar structures have been investigated for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of multiple pharmacophores in 1-(3-chlorophenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide suggests potential for interaction with multiple biological targets.

Biological Activity Table

ActivityPotential Mechanism
AntimicrobialInterference with bacterial cell wall synthesis or protein synthesis
AntiviralInhibition of viral replication enzymes
AnticancerInhibition of cell proliferation pathways

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